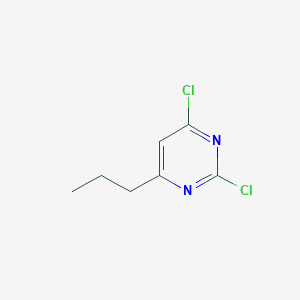

2,4-Dichloro-6-propylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-3-5-4-6(8)11-7(9)10-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJXLDZCRUCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289015 | |

| Record name | 2,4-dichloro-6-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-07-8 | |

| Record name | 89938-07-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,4-Dichloro-6-propylpyrimidine from 6-propyluracil

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 2,4-dichloro-6-propylpyrimidine, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The primary transformation discussed is the chlorination of 6-propyluracil using phosphorus oxychloride (POCl₃). This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale behind procedural choices, critical safety protocols, and field-proven insights for troubleshooting. Detailed experimental procedures, data presentation, and process visualizations are included to equip researchers with the knowledge necessary for a successful and safe synthesis.

Introduction: The Strategic Value of Dichloropyrimidines

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including several approved pharmaceuticals. The 2,4-dichloropyrimidine framework, in particular, serves as a highly versatile synthetic building block. The differential reactivity of the two chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic substitutions, making it an ideal starting point for the rapid generation of compound libraries in drug discovery programs.[1] The 6-propyl substituted variant, this compound, is a key intermediate for creating analogues of bioactive compounds where a lipophilic propyl group is desired to modulate properties such as target binding, solubility, and metabolic stability.

This guide provides a detailed protocol for the robust conversion of 6-propyluracil to this compound, focusing on the widely adopted method employing phosphorus oxychloride.

The Precursor: Synthesis and Properties of 6-Propyluracil

The synthesis of the target molecule begins with the procurement or synthesis of the starting material, 6-propyluracil. A common and effective method for its preparation involves the condensation of an appropriate β-ketoester, such as ethyl 3-oxohexanoate, with thiourea in the presence of a base like sodium ethoxide.[2] This initially yields 6-propyl-2-thiouracil, which can then be converted to 6-propyluracil if necessary, although the thiouracil derivative can often be directly chlorinated.

For the purpose of this guide, we will assume 6-propyluracil is the available starting material.

Table 1: Physicochemical Properties of Starting Material

| Property | Value |

| Compound Name | 6-Propyluracil |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and polar organic solvents |

The Core Transformation: Chlorination with Phosphorus Oxychloride

The conversion of the stable, amide-like structure of a uracil to a dichloropyrimidine is a powerful chemical transformation. The most established and effective reagent for this process is phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and, frequently, the reaction solvent.[1][3]

Reaction Mechanism

The reaction proceeds through the conversion of the keto-enol tautomers of the uracil ring into their corresponding chloro-aromatic counterparts.[1] The mechanism is understood to involve the following key steps:

-

Tautomerization: 6-propyluracil exists in equilibrium with its di-enol tautomer.

-

Activation: The hydroxyl groups of the di-enol form perform a nucleophilic attack on the phosphorus atom of POCl₃. This occurs twice, forming a cyclic phosphate ester intermediate and releasing hydrogen chloride.[4] This transformation converts the hydroxyl groups into excellent leaving groups.

-

Nucleophilic Substitution: Chloride ions, present in the reaction mixture from POCl₃ and the generated HCl, attack the C2 and C4 positions of the pyrimidine ring.

-

Elimination & Aromatization: The phosphate moiety is eliminated, and the pyrimidine ring aromatizes to yield the stable this compound product.

Detailed Experimental Protocol

This protocol is designed for laboratory scale synthesis and must be performed with strict adherence to all safety precautions.

Critical Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly hazardous substance that requires expert handling.

-

Corrosivity: POCl₃ is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[5][6]

-

Reactivity with Water: It reacts violently and exothermically with water, alcohols, and other protic solvents, releasing large volumes of toxic hydrogen chloride (HCl) gas.[1][7] Never add water directly to POCl₃. [1]

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood. An inert atmosphere (e.g., nitrogen or argon) is required to prevent reaction with atmospheric moisture.[1][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[5][10] Ensure an eyewash station and safety shower are immediately accessible.[5]

Materials and Reagents

Table 2: Reagents and Materials for Synthesis

| Reagent / Material | Grade | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Molar Ratio |

| 6-Propyluracil | Reagent | 154.17 | 10.0 g | 64.9 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | Reagent | 153.33 | 60 mL (~100 g) | 652 | ~10 |

| Ethyl Acetate (EtOAc) | ACS | - | 300 mL | - | - |

| Saturated NaHCO₃ (aq) | - | - | 400 mL | - | - |

| Brine (Saturated NaCl) | - | - | 100 mL | - | - |

| Anhydrous Na₂SO₄ or MgSO₄ | ACS | - | As needed | - | - |

| Ice (from deionized water) | - | - | ~500 g | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Maintain a positive pressure of nitrogen throughout the reaction.

-

-

Reagent Addition:

-

To the flask, add 6-propyluracil (10.0 g, 64.9 mmol).

-

In the fume hood, carefully and slowly add phosphorus oxychloride (60 mL) to the flask. The POCl₃ acts as both reagent and solvent.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 106 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 3 to 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot.

-

-

Work-up and Isolation:

-

Step 4a (Critical): Removal of Excess POCl₃

-

Cool the reaction mixture to room temperature.

-

Remove the excess, unreacted POCl₃ via distillation under reduced pressure (vacuum distillation).[1] This step must be performed with extreme care in the fume hood. This significantly reduces the violence of the subsequent quenching step.

-

-

Step 4b (Critical): Quenching

-

Prepare a large beaker (2 L) containing a stirred mixture of crushed ice (~500 g) and saturated sodium bicarbonate solution (~200 mL).

-

Very slowly and carefully, add the cooled reaction residue dropwise to the vigorously stirred ice/bicarbonate slurry. This process is highly exothermic and will release HCl gas. Maintain a slow addition rate to control the temperature and gas evolution.

-

-

Step 4c: Extraction

-

Once the addition is complete and the mixture has cooled, transfer it to a separatory funnel.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers.

-

-

-

Purification:

-

Wash the combined organic layers with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product (a yellow to brown oil or solid) can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[11]

-

Experimental Workflow Diagram

Characterization and Data

The final product should be characterized to confirm its identity and purity. While specific data for the 6-propyl derivative is not widely published, the expected properties can be extrapolated from similar compounds like 2,4-dichloro-6-methylpyrimidine.[6][12]

Table 3: Expected Properties of this compound

| Property | Expected Value / Characteristics |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₇H₈Cl₂N₂ |

| Molecular Weight | 191.06 g/mol |

| ¹H NMR (CDCl₃) | Singlet ~7.2 ppm (aromatic CH); Triplet ~2.7 ppm (CH₂); Sextet ~1.7 ppm (CH₂); Triplet ~1.0 ppm (CH₃) |

| ¹³C NMR (CDCl₃) | Peaks expected around ~170, ~162, ~160, ~115 ppm for the pyrimidine ring, and ~38, ~22, ~14 ppm for the propyl group. |

| Mass Spec (EI) | M⁺ peak at m/z 190, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio). |

Field Insights & Troubleshooting

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining, ensure the reaction was truly anhydrous and consider extending the reflux time. The use of a co-catalyst like N,N-dimethylaniline can sometimes facilitate the reaction for less reactive substrates.[1]

-

Product Hydrolysis: During the aqueous work-up, the dichloropyrimidine product is susceptible to hydrolysis back to a mono-chloro species or even the starting uracil.[13] This is why a rapid, cold quench with a mild base (NaHCO₃) is preferable to a strong base (NaOH), and why prolonged exposure to the aqueous phase should be avoided.

-

Quench Safety: The importance of removing excess POCl₃ before quenching cannot be overstated. A full-scale quench of a reaction with a large excess of POCl₃ is extremely dangerous and can lead to a runaway reaction. Always add the reaction mixture to the quenching solution, never the other way around.

Conclusion

The synthesis of this compound from 6-propyluracil is a robust and scalable process when conducted with the appropriate expertise and safety precautions. The use of phosphorus oxychloride provides an effective method for this critical transformation. By understanding the underlying mechanism, adhering to a carefully planned protocol, and anticipating potential challenges, researchers can reliably produce this valuable intermediate for applications in pharmaceutical research and development.

References

-

Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-cyclopropylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]

-

Gholipour, B., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. Retrieved from [Link]

-

Yilmaz, I., et al. (2023). 6-methylthiouracil and 6-methyluracil derivatives synthesized by reaction of acetylketene with thiourea and urea compounds in presence of Yb(TFA)3. Taylor & Francis Online. Retrieved from [Link]

-

Anderson, G. W., et al. (1950). Synthesis of 6‐n‐propyl‐2‐thiouracil‐6−14C. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]

-

Li, L., et al. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed. Retrieved from [Link]

-

The DNA Modification Database. (n.d.). 6-propyl-2-thiouracil. Retrieved from [Link]

-

Taurog, A., et al. (1993). The selenium analog of 6-propylthiouracil. Measurement of its inhibitory effect on type I iodothyronine deiodinase and of its antithyroid activity. PubMed. Retrieved from [Link]

-

Das, B. (2018). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Retrieved from [Link]

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN108117523B - Preparation method of halogenated uracil compound.

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]

-

Al-Salahi, R., et al. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. National Institutes of Health. Retrieved from [Link]

-

Cheméo. (n.d.). 2,4-dichloro-6-methylpyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]

- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. lobachemie.com [lobachemie.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nj.gov [nj.gov]

- 11. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 12. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-6-propylpyrimidine

The structural elucidation of synthetic compounds is a critical step in chemical research, ensuring the identity and purity of molecules destined for further study.[1] A multi-spectroscopic approach is the industry standard for providing unequivocal structural confirmation.[1]

Predicted Spectroscopic Data for 2,4-Dichloro-6-propylpyrimidine

The following table summarizes the predicted key spectroscopic data for this compound based on the analysis of its structural features and comparison with analogous compounds.

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in CDCl₃) | δ (ppm): ~7.2 (s, 1H, Ar-H), ~2.8 (t, 2H, -CH₂-CH₂-CH₃), ~1.8 (sextet, 2H, -CH₂-CH₂-CH₃), ~1.0 (t, 3H, -CH₂-CH₂-CH₃) |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~170 (C-Cl), ~162 (C-Cl), ~160 (C-propyl), ~118 (Ar-CH), ~38 (-CH₂-CH₂-CH₃), ~22 (-CH₂-CH₂-CH₃), ~14 (-CH₂-CH₂-CH₃) |

| IR Spectroscopy (KBr) | ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2960-2850 (Alkyl C-H stretch), ~1550, 1480, 1400 (C=C and C=N stretching of the pyrimidine ring), ~800-700 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z: Molecular ion (M⁺) peak at ~190, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio). Key fragments would arise from the loss of the propyl group and chlorine atoms. |

The Logic of Spectroscopic Interpretation: A Causal Explanation

The predicted data is not arbitrary; it is founded on the fundamental principles of how molecular structure influences spectroscopic output. The pyrimidine ring, being an aromatic and electron-deficient system, along with the electronegative chlorine atoms, significantly influences the chemical environment of the neighboring atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule.[1]

-

¹H NMR: The single proton on the pyrimidine ring is expected to appear as a singlet at a downfield chemical shift (~7.2 ppm) due to the deshielding effect of the aromatic ring and the adjacent electronegative nitrogen atoms. The propyl group will exhibit a characteristic pattern: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the pyrimidine ring. The chemical shift of this latter methylene group will be the most downfield of the three due to its proximity to the electron-withdrawing pyrimidine ring.

-

¹³C NMR: The carbon atoms of the pyrimidine ring will have distinct chemical shifts. The two carbons bonded to chlorine will be significantly downfield due to the electronegativity of the chlorine atoms. The carbon bearing the propyl group will also be downfield, though to a lesser extent. The single aromatic C-H carbon will appear at a characteristic upfield position for aromatic carbons. The propyl chain carbons will have typical aliphatic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups by probing their vibrational frequencies.[1] For this compound, the key expected vibrations are:

-

Aromatic C-H Stretch: A weak to medium band around 3050 cm⁻¹.

-

Aliphatic C-H Stretch: Stronger bands in the 2960-2850 cm⁻¹ region, characteristic of the propyl group.

-

C=C and C=N Ring Stretching: A series of bands in the 1550-1400 cm⁻¹ region, which are characteristic of the pyrimidine ring.

-

C-Cl Stretch: Strong bands in the fingerprint region, typically between 800 and 700 cm⁻¹, indicative of the carbon-chlorine bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1]

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. A key feature will be the isotopic pattern of the molecular ion peak. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), we expect to see peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the propyl group, a chlorine atom, or a combination of these, leading to characteristic fragment ions that can further confirm the structure.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.[2] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum.[2]

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.[2] The spectrum should be phased, baseline-corrected, and referenced to the internal standard.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3] Grind the mixture to a fine, homogenous powder. Press the powder in a die under high pressure to form a transparent or translucent pellet.[2]

-

Data Acquisition: Record a background spectrum of the empty spectrometer or a pure KBr pellet.[2] Place the sample pellet in the instrument's sample holder and record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[2]

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Assign the major absorption bands to the corresponding functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and form a molecular ion (M⁺).[1] This high energy also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[2]

-

Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative abundance versus m/z.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the generalized workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. While direct experimental data is not currently in the public domain, a thorough understanding of spectroscopic principles and comparative analysis with structurally similar molecules, such as 2,4-dichloro-6-methylpyrimidine, allows for a confident prediction of its spectral properties. The methodologies and interpretations presented in this guide offer a robust framework for researchers and scientists in the field of drug development to confidently identify and characterize this and other novel pyrimidine derivatives.

References

-

Sharma, V. K., Kumar, P., & Sharma, S. D. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530. Available at: [Link]

Sources

2,4-Dichloro-6-propylpyrimidine CAS number and molecular structure

An In-depth Technical Guide to 2,4-Dichloro-6-propylpyrimidine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development. It provides an in-depth analysis of this compound, a heterocyclic compound with significant potential as a versatile building block in organic synthesis and medicinal chemistry. We will delve into its chemical identity, molecular structure, synthesis, reactivity, and potential applications, with a focus on the scientific principles that guide its use in the laboratory.

Introduction: The Strategic Value of Dichloropyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents and biologically active molecules. Within this class, 2,4-dichloropyrimidines stand out as exceptionally useful synthetic intermediates. The two chlorine atoms, positioned at electronically distinct locations on the pyrimidine ring, act as reactive handles for sequential and selective functionalization. This differential reactivity allows for the controlled, stepwise introduction of various substituents, making them ideal scaffolds for building diverse molecular libraries in drug discovery campaigns.

The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, a preference rooted in the electronic distribution of the heterocyclic ring.[1][2] However, this inherent selectivity can be modulated by other ring substituents or inverted through catalyst control, offering chemists a sophisticated toolkit for molecular design.[2] This guide focuses specifically on the 6-propyl substituted analog, exploring its unique properties and synthetic potential.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. This compound is registered under a unique CAS number, which serves as its universal identifier. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 89938-07-8 | BLD Pharm[3] |

| Molecular Formula | C₇H₈Cl₂N₂ | Calculated |

| Molecular Weight | 191.06 g/mol | Calculated |

| IUPAC Name | This compound | |

| SMILES | CCCc1cc(Cl)nc(Cl)n1 |

Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform their own characterization or consult the supplier for specific batch data.

Molecular Structure

The structure of this compound consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The key functional groups are two chlorine atoms at positions 2 and 4, and a propyl group at position 6.

Caption: 2D Molecular Structure of this compound.

Synthesis Pathway

The synthesis of 2,4-dichloro-6-alkylpyrimidines typically starts from a corresponding 2,4-dihydroxy-6-alkylpyrimidine (a 6-alkyluracil derivative). The key transformation is the chlorination of the hydroxyl groups, which is a standard procedure in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the most common reagent for this conversion.

A general protocol, adapted from the synthesis of the parent 2,4-dichloropyrimidine from uracil, would involve refluxing the starting 6-propyluracil in an excess of phosphorus oxychloride.[4] The reaction proceeds via the formation of phosphate esters followed by nucleophilic substitution by chloride ions.

Sources

A Technical Guide to the Physical Properties of 2,4-Dichloro-6-propylpyrimidine for Advanced Research

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the physical properties, specifically the melting and boiling points, of 2,4-Dichloro-6-propylpyrimidine. As a senior application scientist, the following information is synthesized to provide not only technical data but also field-proven insights into the causality behind experimental choices and the significance of these properties in a drug development context.

Executive Summary: The Significance of Physical Properties in Drug Discovery

In the landscape of drug discovery and development, the physical properties of a compound, such as its melting and boiling points, are fundamental parameters that dictate its behavior from synthesis to formulation. These properties are not mere data points; they are critical indicators of a molecule's purity, stability, and intermolecular forces.[1][2] For a substituted pyrimidine like this compound, a scaffold of interest in medicinal chemistry, a thorough understanding of these characteristics is paramount for its progression through the development pipeline.

A compound's melting point, for instance, provides a preliminary assessment of its purity and is correlated with its solubility, a key factor in bioavailability.[3] In fact, a significant percentage of approved oral drugs have melting points within the 100-200 °C range.[4] The boiling point, on the other hand, is crucial for purification processes like distillation and is indicative of the compound's volatility and the strength of its intermolecular attractive forces.

Physical Properties of this compound and its Analogue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Dichloro-6-methylpyrimidine | C₅H₄Cl₂N₂ | 163.00 | 44 - 47[5][8][9] | 219[5][9] |

| This compound | C₇H₈Cl₂N₂ | 191.06 | Estimated: > 47 | Estimated: > 219 |

Expert Analysis of Homologous Series Trend:

The substitution of a methyl group with a propyl group in the 6-position of the pyrimidine ring represents a progression in a homologous series. This structural change is expected to influence the physical properties in a predictable manner:

-

Boiling Point: The boiling point is anticipated to be significantly higher for the propyl analogue. This is due to the increase in molecular weight and surface area, which leads to stronger van der Waals intermolecular forces. More energy is required to overcome these forces to transition the substance from a liquid to a gaseous state.

-

Melting Point: The effect on the melting point is generally less predictable than on the boiling point. While the increased molecular weight and van der Waals forces would suggest a higher melting point, the efficiency of crystal lattice packing also plays a crucial role. The longer, more flexible propyl chain might disrupt the crystal packing compared to the more compact methyl group, which could potentially lead to a less pronounced increase or even a decrease in the melting point. However, the substantial increase in molecular weight makes a higher melting point the more probable outcome.

Methodologies for Experimental Determination

To ensure the scientific integrity and trustworthiness of the physical property data, standardized and self-validating experimental protocols must be employed. The following are detailed, step-by-step methodologies for the determination of melting and boiling points.

Melting Point Determination using the Capillary Method

This method is a cornerstone of organic chemistry for determining the melting point of a solid organic compound.[10][11]

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Loading: The open end of a glass capillary tube is dipped into the powdered sample. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[12][13]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in a melting point apparatus (such as a Thiele tube with a heating oil bath or a modern digital instrument).

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.[13]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This provides the melting point range. A narrow range (0.5-1.0 °C) is indicative of high purity.

Boiling Point Determination using the Capillary Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

Protocol:

-

Sample Preparation: A few drops of the liquid this compound are placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.[14]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[14][15][16]

-

Heating and Observation: The apparatus is heated gently. As the liquid's temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[17] This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.

Experimental Workflow Visualization

The logical flow for the determination and validation of the physical properties of this compound can be visualized as follows:

Caption: Workflow for the determination of physical properties.

Conclusion: From Physical Properties to Drug Development Insights

The determination of the melting and boiling points of this compound is a critical first step in its characterization as a potential drug candidate or intermediate. These properties provide a foundation for understanding its purity, stability, and intermolecular interactions. For drug development professionals, this information is invaluable for making informed decisions regarding purification strategies, formulation development, and predicting the compound's behavior in biological systems. While direct experimental data for the propyl-substituted compound is elusive, a combination of expert analysis based on its methyl analogue and rigorous experimental determination using the outlined protocols will provide the necessary robust data for advancing research and development efforts.

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Unknown. DETERMINATION OF BOILING POINTS. [Link]

-

Unknown. (2021, September 19). experiment (1) determination of melting points. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

-

Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed, 21(5), 941-945. [Link]

-

Wang, J., et al. (2020). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central, 15(11), 2593. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

PubChem. 2,4-Dichloro-6-cyclopropylpyrimidine. [Link]

-

PubChem. 2,4-Dichloro-6-methylpyrimidine. [Link]

-

Kartsev, V. G., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling, 54(12), 3299-3306. [Link]

-

PubChem. 2,4-Dichloropyrimidine. [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. resolvemass.ca [resolvemass.ca]

- 3. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-6-methylpyrimidine | 5424-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5 [m.chemicalbook.com]

- 9. 2,4-Dichloro-6-methylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. byjus.com [byjus.com]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

Purity analysis of synthesized 2,4-Dichloro-6-propylpyrimidine

An In-Depth Technical Guide to the Purity Analysis of Synthesized 2,4-Dichloro-6-propylpyrimidine

Foreword: The Imperative of Purity in Pyrimidine Scaffolds

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. As a halogenated pyrimidine, its derivatives are building blocks for compounds in medicinal chemistry and agrochemicals, where the precise molecular architecture dictates efficacy and safety.[1] The presence of even minute quantities of impurities—arising from starting materials, side reactions, or degradation—can have profound consequences, potentially leading to altered pharmacological profiles, increased toxicity, or reduced yield in subsequent synthetic steps.[2][3]

This guide provides a comprehensive framework for the rigorous purity assessment of this compound. We move beyond mere procedural outlines to explore the underlying scientific rationale for method selection, protocol design, and data interpretation. The methodologies described herein are designed to form a self-validating system, ensuring that the analytical results are not only accurate but also robust and reproducible, meeting the stringent requirements of drug development and quality control.[4][5]

Understanding the Analyte: Synthesis and Potential Impurity Profile

A robust analytical strategy begins with a thorough understanding of the synthetic route, as this is the primary source of potential impurities.[3][6] While various specific pathways exist, a common approach to synthesizing substituted dichloropyrimidines involves the cyclization of a β-dicarbonyl precursor followed by chlorination.

A plausible synthetic pathway for this compound starts with a propyl-containing dicarbonyl compound reacting with urea to form 6-propyluracil. This intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.

This process can generate several classes of impurities:

-

Process-Related Impurities:

-

Unreacted Starting Materials: Residual 6-propyluracil.

-

Incomplete Reaction Products: Monochloro-isomers, such as 2-chloro-4-hydroxy-6-propylpyrimidine or 4-chloro-2-hydroxy-6-propylpyrimidine. These are often the most common impurities if the chlorination step is not driven to completion.

-

Reagents and Catalysts: Traces of POCl₃ or its hydrolysis products.

-

-

Byproduct-Related Impurities:

-

Isomers: Positional isomers if the starting materials are not perfectly regioselective.

-

Degradation Products: Hydrolysis of the chloro groups back to hydroxyl groups upon exposure to moisture, forming the monochloro- or dihydroxy-pyrimidines.

-

-

Contaminants:

-

Residual Solvents: Solvents used during the reaction and purification steps (e.g., toluene, chloroform, acetonitrile).[7]

-

The following diagram illustrates the logical relationship between the synthesis and the resulting impurity classes that must be targeted for analysis.

Sources

- 1. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 5. wjarr.com [wjarr.com]

- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotech-spain.com [biotech-spain.com]

The Versatile Scaffold: A Technical Guide to the Research Applications of 2,4-Dichloro-6-propylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its prevalence in natural bioactive molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA, underscores its intrinsic biocompatibility and potential for molecular recognition by biological targets.[2][3] This inherent biological relevance has made pyrimidine and its derivatives a "privileged structure" in drug design, leading to the development of numerous approved drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[4][5]

This technical guide focuses on a specific, yet highly versatile, member of this chemical family: 2,4-Dichloro-6-propylpyrimidine . The presence of two reactive chlorine atoms at the 2 and 4 positions of the pyrimidine ring, coupled with a lipophilic propyl group at the 6 position, makes this molecule a uniquely valuable starting material for the synthesis of diverse chemical libraries. The differential reactivity of the C2 and C4 chlorine atoms allows for selective and sequential introduction of various functional groups, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

This document will provide an in-depth exploration of the synthesis, chemical reactivity, and, most importantly, the potential research applications of this compound. We will delve into detailed experimental protocols for its derivatization and discuss its potential as a scaffold for the development of novel kinase inhibitors, antiviral agents, and anti-inflammatory compounds, grounded in the established biological activities of related pyrimidine derivatives.

I. Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be achieved through a multi-step process, commencing with the construction of the pyrimidine ring, followed by chlorination. A reliable route involves the initial synthesis of 6-propyl-2-thiouracil, which is then converted to 6-propyluracil before the final chlorination step.

Step 1: Synthesis of 6-Propyl-2-thiouracil

The initial step involves the condensation of an ethyl β-keto ester with thiourea to form the pyrimidine ring. In this case, ethyl 3-oxohexanoate is the key starting material.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl 3-oxohexanoate and thiourea.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 6-propyl-2-thiouracil.[3]

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.

Step 2: Conversion of 6-Propyl-2-thiouracil to 6-Propyluracil

The 2-thio group is then replaced with an oxo group to yield 6-propyluracil. This can be achieved through various methods, including oxidative desulfurization.

Protocol:

-

Dissolve 6-propyl-2-thiouracil in an aqueous solution of chloroacetic acid.

-

Heat the mixture to reflux for several hours.

-

Upon cooling, the 6-propyluracil will precipitate out of the solution.

-

Filter the solid, wash with water, and dry to obtain the desired product.

Step 3: Chlorination of 6-Propyluracil to this compound

The final step is the chlorination of the hydroxyl groups of the tautomeric form of 6-propyluracil using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[6]

Protocol:

-

In a fume hood, carefully add 6-propyluracil to an excess of phosphorus oxychloride (POCl₃).

-

Optionally, a tertiary amine base (e.g., N,N-diethylaniline) can be added to facilitate the reaction.

-

Heat the mixture to reflux for several hours. The reaction should be monitored by TLC or GC-MS.

-

After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Pour the cooled residue onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

II. Chemical Reactivity and Derivatization Strategies

The two chlorine atoms at the C2 and C4 positions of this compound are the key handles for its synthetic utility. These positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Regioselectivity of Substitution

In general, for 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack than the C2 position.[7] This is attributed to the greater electron deficiency at the C4 position due to the cumulative electron-withdrawing effects of the two nitrogen atoms. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the pyrimidine ring. For instance, electron-donating groups at the C6 position can sometimes favor substitution at the C2 position.[2]

A. Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a straightforward method for introducing amines, alcohols, and thiols at the C2 and C4 positions.

General Protocol for Mono-amination at C4:

-

Dissolve this compound in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Add one equivalent of the desired primary or secondary amine.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to scavenge the HCl generated during the reaction.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent.

-

Purify the product by column chromatography.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.

The Suzuki coupling allows for the introduction of aryl, heteroaryl, or vinyl groups at the C4 and/or C2 positions.

General Protocol for Suzuki Coupling at C4:

-

To a reaction vessel, add this compound, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).[5]

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete.

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination is a versatile method for coupling a wide range of amines, including those that are poor nucleophiles for SNAr reactions.[8]

General Protocol for Buchwald-Hartwig Amination at C4:

-

In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or DavePhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).[9]

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Heat the reaction mixture with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Purify the product by column chromatography.

III. Potential Research Applications

The ability to readily diversify the this compound scaffold opens up numerous avenues for research in drug discovery and chemical biology. Based on the well-documented activities of related pyrimidine derivatives, several key areas of application can be envisioned.

A. Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology. The 2,4-disubstituted pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, often mimicking the adenine ring of ATP to bind to the kinase active site.[4]

-

VEGFR-2 and Aurora Kinase Inhibition: Derivatives of 2,4-disubstituted pyrimidines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora kinases, both of which are crucial in tumor angiogenesis and proliferation.[1][4] The 6-propyl group of this compound can be strategically utilized to probe lipophilic pockets within the kinase active site, potentially enhancing potency and selectivity.

-

EGFR Inhibition in Non-Small Cell Lung Cancer: A study on 2,4-dichloro-6-methylpyrimidine derivatives demonstrated their potential as selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M/L858R mutant, which is associated with resistance to first-generation EGFR inhibitors in non-small cell lung cancer.[10] This suggests that the 6-propyl analog could serve as a starting point for developing next-generation EGFR inhibitors.

B. Antiviral Agents

The pyrimidine scaffold is present in numerous antiviral drugs, including those used to treat HIV and herpes viruses.[2][11]

-

Inhibition of Viral Replication: 6-substituted pyrimidine derivatives have shown inhibitory activity against the replication of various viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV).[2] The 6-propyl group can be explored for its impact on antiviral potency and spectrum of activity. By synthesizing libraries of 2,4-disubstituted-6-propylpyrimidines, novel antiviral agents can be identified through high-throughput screening.

C. Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy.

-

COX-2 Inhibition: Certain pyrimidine derivatives have been shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[5] The development of selective COX-2 inhibitors is desirable to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The this compound scaffold can be used to design novel COX-2 inhibitors, with the 6-propyl group potentially interacting with hydrophobic regions of the enzyme's active site.

IV. Data Presentation

The following table summarizes the potential biological activities of pyrimidine derivatives, providing a rationale for the exploration of this compound in these therapeutic areas.

| Therapeutic Area | Target | Example Pyrimidine Derivative Class | Reference |

| Oncology | VEGFR-2, Aurora Kinases, EGFR | 2,4-Disubstituted Pyrimidines | [1][4][10] |

| Virology | Viral Enzymes (e.g., Reverse Transcriptase, Protease) | 6-Substituted Pyrimidines | [2][11] |

| Inflammation | Cyclooxygenase-2 (COX-2) | Substituted Pyrimidines | [5] |

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the generation of diverse libraries of novel compounds. The established precedent for the biological activity of 2,4-disubstituted and 6-alkyl-substituted pyrimidines in oncology, virology, and inflammation strongly supports the potential of this compound as a starting point for the development of new therapeutic agents. This guide provides the foundational knowledge and experimental frameworks for researchers to embark on the exploration of this promising chemical scaffold.

References

- Manley, P. J., Balitza, A. E., Bilodeau, M. T., Coll, K. E., Hartman, G. D., McFall, R. C., Rickert, K. W., Rodman, L. D., & Thomas, K. A. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & medicinal chemistry letters, 13(10), 1673–1677.

- Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of medicinal chemistry, 45(9), 1918–1929.

- Anderson, C. E., & Andrae, C. E. (1953). The Synthesis of 6-n-Propyl-2-thiouracil. Journal of the American Chemical Society, 75(19), 4983–4983.

- Ge, C., Yang, M., Liu, Y., Wang, Y., Li, Y., & Wang, X. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic chemistry, 95, 103541.

- Kandeel, M. M., Abdel-Ghani, T. M., & El-Sayed, W. A. (2020). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules (Basel, Switzerland), 25(19), 4487.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 47(34), 6338–6361.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.

- Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Recent patents on anti-infective drug discovery, 18(1), 3-21.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Ge, C. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, e2300736.

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (2017). Retrieved from [Link]

Sources

- 1. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sci-hub.box [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dichloro-6-propylpyrimidine: A Core Intermediate in Modern Medicinal Chemistry

Abstract

This guide provides an in-depth technical overview of 2,4-dichloro-6-propylpyrimidine, a pivotal heterocyclic building block in contemporary drug discovery and development. We will explore its fundamental physicochemical properties, established synthetic and purification methodologies, and its distinct chemical reactivity. A core focus is placed on elucidating the mechanistic principles governing the regioselectivity of its reactions, particularly in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling. By synthesizing data from peer-reviewed literature and established chemical data sources, this document aims to serve as a comprehensive resource for researchers, medicinal chemists, and process development scientists leveraging this versatile intermediate for the synthesis of complex molecular targets.

Introduction: The Pyrimidine Scaffold in Drug Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its metabolic stability. Within this class, functionalized pyrimidines serve as versatile synthons for building molecular complexity. 2,4-Dichloropyrimidines, such as this compound, are particularly valuable due to the differential reactivity of the two chlorine atoms. This allows for sequential, site-selective functionalization, a crucial strategy in diversity-oriented synthesis and the construction of targeted compound libraries.[1] The ability to precisely install different substituents at the C2 and C4 positions is a cornerstone of modern synthetic strategies aimed at developing novel kinase inhibitors, antiviral agents, and other therapeutics.[1]

Physicochemical Properties and Characterization

While specific experimental data for the propyl-substituted variant is less common in public literature, its properties can be reliably extrapolated from well-characterized analogues like 2,4-dichloro-6-methylpyrimidine. The propyl group will primarily influence physical properties like melting/boiling points and solubility, while the electronic and reactive nature of the dichloropyrimidine core remains consistent.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₈Cl₂N₂ | - |

| Molecular Weight | 191.06 g/mol | - |

| CAS Number | 89938-07-8 | [2] |

| Appearance | Expected to be a solid or low-melting solid | [3][4] |

| Melting Point (°C) | Not specified; (Analogue: methyl version 44-47 °C) | [4] |

| Boiling Point (°C) | Not specified; (Analogue: methyl version 219 °C) | [4] |

| Solubility | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate) | [5][6] |

Spectroscopic Data: Spectroscopic analysis is critical for structure verification. Based on the structure and data from analogues, the following spectral characteristics are expected:

-

¹H NMR: Resonances corresponding to the propyl chain (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the CH₂ adjacent to the ring) and a singlet for the C5 proton on the pyrimidine ring.

-

¹³C NMR: Distinct signals for the three carbons of the propyl group and the four unique carbons of the pyrimidine ring, with the chlorine-bearing carbons (C2 and C4) shifted downfield.

-

Mass Spectrometry (MS): A molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

-

Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching, C=C and C=N stretching in the aromatic region, and C-Cl stretching.[7][8]

Synthesis and Purification

The synthesis of this compound typically starts from a corresponding pyrimidine-2,4-dione derivative, which is then chlorinated. A general and robust method involves the use of phosphorus oxychloride (POCl₃).

General Synthetic Protocol: Chlorination of 6-propyluracil

This protocol is based on the well-established procedure for converting uracil derivatives to their corresponding dichloropyrimidines.[9]

Step 1: Reaction Setup

-

In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-propyluracil.

-

Carefully add an excess of phosphorus oxychloride (POCl₃). The reaction is often run with POCl₃ serving as both the reagent and the solvent.

Step 2: Thermal Chlorination

-

Heat the mixture to reflux with stirring. The reaction temperature is typically around 105-110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-5 hours).

Step 3: Workup and Isolation

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

-

The remaining oily residue is quenched by slowly pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

The aqueous mixture is then extracted with an organic solvent, such as chloroform or dichloromethane.[6][9]

-

The combined organic extracts are washed sequentially with a dilute sodium bicarbonate solution (to neutralize any remaining acid) and brine.[5]

Step 4: Purification

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[6][10]

Caption: A typical workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the differential electrophilicity of the C2 and C4 positions. This allows for controlled, sequential substitutions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the C4 position is generally more reactive towards nucleophiles than the C2 position.[11][12] This selectivity is a well-documented phenomenon for 2,4-dichloropyrimidines.[1]

Causality of C4-Selectivity:

-

Electronic Effect: The intermediate formed by nucleophilic attack at C4 (a Meisenheimer-like complex) is better stabilized by resonance. The negative charge can be delocalized onto both nitrogen atoms of the pyrimidine ring. Attack at C2 results in an intermediate where the charge is delocalized primarily onto only one nitrogen.[12]

-

Steric Hindrance: The C2 position is flanked by two ring nitrogens, which can create greater steric hindrance and lone-pair repulsion for an incoming nucleophile compared to the C4 position.[12]

This inherent C4 selectivity is a powerful tool, allowing for the initial introduction of a nucleophile at this position while leaving the C2-chloro group available for a subsequent, different transformation.[1] However, it's important to note that strong electron-donating groups at the C6 position (like -NHMe or -OMe) can sometimes reverse this selectivity, favoring C2 attack by altering the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the pyrimidine ring.[11][13]

Caption: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira) to form carbon-carbon and carbon-heteroatom bonds.[14] this compound is an excellent substrate for these transformations.

-

Conventional Selectivity: Similar to SNAr, cross-coupling reactions on unsubstituted 2,4-dichloropyrimidines also generally favor the C4 position.[1][15] This allows for the selective introduction of aryl, alkyl, or amino groups at C4.

-

Inverting Selectivity (C2-Selective Coupling): A significant advancement in this field is the development of catalyst systems that can override the inherent C4 preference and selectively functionalize the C2 position.[1] This is typically achieved through the use of sterically demanding ligands, such as bulky N-heterocyclic carbenes (NHCs), on the palladium catalyst.[15][16] These specialized ligands are thought to modulate the oxidative addition step, favoring interaction with the less-hindered C2-Cl bond, thereby inverting the conventional site selectivity.[15][17] This catalyst-controlled selectivity grants chemists access to previously difficult-to-synthesize isomers and greatly expands the accessible chemical space.[1][16]

Caption: Catalyst control dictates C4 vs. C2 selectivity in cross-coupling.

Applications in Drug Discovery and Development

The sequential, selective functionalization of the this compound core makes it a highly sought-after intermediate in the synthesis of complex pharmaceuticals. While specific examples using the propyl variant require deep patent literature analysis, the utility of the closely related 2,4-dichloro-6-methylpyrimidine is well-documented and directly analogous.

-

EGFR Inhibitors for Non-Small Cell Lung Cancer: Researchers have designed and synthesized series of 2,4-dichloro-6-methylpyrimidine derivatives as potential selective inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including mutated forms that confer treatment resistance.[18][19] In these syntheses, the dichloropyrimidine serves as the central scaffold onto which various amine-containing fragments are attached via sequential SNAr reactions to optimize binding and selectivity.[18]

Safety and Handling

This compound, like its analogues, is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[20] It may also cause an allergic skin reaction (H317).

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield when handling.[21] Use a respirator with an appropriate filter (e.g., P2 or P3) if dust is generated.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.[22] Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[21] It is incompatible with strong oxidizing agents and strong acids.[21]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Conclusion

This compound stands out as a versatile and powerful chemical intermediate. Its value is defined by the two chlorine atoms that can be selectively and sequentially replaced through a variety of classic and modern synthetic reactions. The predictable C4-selectivity in nucleophilic aromatic substitution and the ability to achieve catalyst-controlled C2-selectivity in cross-coupling reactions provide medicinal chemists with a flexible and robust platform for molecular design. As the demand for novel, complex small-molecule therapeutics continues to grow, the strategic application of such well-defined building blocks will remain indispensable to the advancement of drug discovery.

References

- Jackson, O. D., & Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. SYNLETT.

- Sigma-Aldrich. (2024). Safety Data Sheet for a related product.

-

PubChem. (n.d.). 2,4-Dichloro-6-cyclopropylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

- Thermo Scientific Chemicals. (n.d.). 2,4-Dichloro-6-methylpyrimidine, 98%.

- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98%.

- Fisher Scientific. (2025). Safety Data Sheet for 2,4-Dichloro-6-methylpyrimidine.

- Fisher Scientific. (2025). Safety Data Sheet for 2,4-Dichloropyrimidine.

- Guidechem. (n.d.). 2,4-Dichloro-6-methylpyrimidine (cas 5424-21-5) SDS/MSDS.

- Fisher Scientific. (2025). Safety Data Sheet for 4,6-Dichloro-2-methylpyrimidine.

-

PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

- BLD Pharm. (n.d.). 5424-21-5|2,4-Dichloro-6-methylpyrimidine.

- Neufeldt, S. R., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

-

PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. National Center for Biotechnology Information. Available at: [Link]

-

Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). 2,4-Dichloro-6-methylpyrimidine Spectra. SpectraBase. Available at: [Link]

-

ResearchGate. (n.d.). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Arch Pharm (Weinheim). Available at: [Link]

-

Bhasin, G., et al. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.

-

Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5424-21-5|2,4-Dichloro-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 3. A10363.14 [thermofisher.com]

- 4. 2,4-二氯-6-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 6. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]

- 7. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. wuxibiology.com [wuxibiology.com]

- 14. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. par.nsf.gov [par.nsf.gov]

- 18. researchgate.net [researchgate.net]

- 19. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Page loading... [guidechem.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2,4-Dichloro-6-propylpyrimidine

Introduction: The Strategic Importance of Selective C-N Bond Formation in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1] The ability to selectively introduce amine functionalities at specific positions on the pyrimidine ring is a critical step in the synthesis of these complex molecules. 2,4-Dichloro-6-propylpyrimidine is a valuable starting material for the creation of diverse compound libraries. However, the presence of two reactive chlorine atoms presents a significant challenge in achieving regioselective amination.